molecular formula C15H19N7O3 B5911906 4-tert-butyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide

4-tert-butyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide

Cat. No.: B5911906
M. Wt: 345.36 g/mol
InChI Key: RWLYXZXCEDPDNA-MHWRWJLKSA-N
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Description

4-tert-butyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

4-tert-butyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N7O3/c1-10(9-21-19-14(18-20-21)22(24)25)16-17-13(23)11-5-7-12(8-6-11)15(2,3)4/h5-8H,9H2,1-4H3,(H,17,23)/b16-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWLYXZXCEDPDNA-MHWRWJLKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)C(C)(C)C)CN2N=C(N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)C(C)(C)C)/CN2N=C(N=N2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with an amine to yield the benzamide.

    Introduction of the Nitrotetrazole Group: The nitrotetrazole group can be introduced through a nitration reaction, where the benzamide is treated with a nitrating agent such as nitric acid in the presence of sulfuric acid.

    Formation of the Propan-2-ylideneamino Group: The final step involves the formation of the propan-2-ylideneamino group through a condensation reaction with an appropriate aldehyde or ketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrotetrazole group, using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

4-tert-butyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a lead compound for new therapeutics.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide involves its interaction with specific molecular targets and pathways. The nitrotetrazole group is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzamide core may also interact with cellular receptors, modulating their function. These interactions can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N,N,2-trimethylbenzamide: Similar structure but lacks the nitrotetrazole group.

    tert-Butyl N-(4-hydroxycyclohexyl)carbamate: Contains a tert-butyl group but has a different core structure.

    3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Features a tert-butyl group and a different heterocyclic core.

Uniqueness

4-tert-butyl-N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]benzamide is unique due to the presence of the nitrotetrazole group, which imparts distinct chemical and biological properties

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